molecular formula C18H17N3O5S B14100658 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B14100658
M. Wt: 387.4 g/mol
InChI Key: UPNFXSMYWAYTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is known for its complex structure, which includes a tetrahydropyrimidine ring, a phenoxyphenyl group, and a sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the aromatic ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential biological activities, making it a candidate for studies related to enzyme inhibition, receptor binding, and cellular assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2,4-dioxo-N-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • 1,3-dimethyl-2,4-dioxo-N-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
  • 1,3-dimethyl-2,4-dioxo-N-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Uniqueness

Compared to similar compounds, 1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide stands out due to its unique phenoxyphenyl group, which can impart distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)pyrimidine-5-sulfonamide

InChI

InChI=1S/C18H17N3O5S/c1-20-12-16(17(22)21(2)18(20)23)27(24,25)19-13-8-10-15(11-9-13)26-14-6-4-3-5-7-14/h3-12,19H,1-2H3

InChI Key

UPNFXSMYWAYTFN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.